molecular formula C10H10N4O3S B2979237 N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941869-12-1

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2979237
CAS No.: 941869-12-1
M. Wt: 266.28
InChI Key: ZYGJTXFPJCHMBU-UHFFFAOYSA-N
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Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide is a pyrimidine derivative featuring a thiophene-2-carboxamide substituent at the 5-position of the tetrahydropyrimidinone core. The 6-amino and 1-methyl groups on the pyrimidinone ring contribute to its hydrogen-bonding capacity and steric profile, while the thiophene moiety introduces sulfur-based electronic effects that may influence solubility and binding interactions .

Properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJTXFPJCHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiophene-2-carboxylic acid and 6-amino-1-methyluracil.

    Condensation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with the amino group of 6-amino-1-methyluracil to form the amide bond, yielding N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl groups in the pyrimidine ring can be achieved using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to nucleic acid bases, it can be explored for antimicrobial properties.

    Anticancer Research: The compound’s ability to interact with DNA and enzymes involved in cell replication makes it a potential candidate for anticancer drug development.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA replication and transcription processes. Additionally, the thiophene ring can enhance binding affinity to certain enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The thiophene-2-carboxamide group in the target compound distinguishes it from phenyl or alkyl-substituted analogs (e.g., Compounds 34, 36). Thiophene’s sulfur atom may enhance π-π stacking or metal coordination compared to oxygen-rich analogs .

Synthetic Accessibility :

  • High yields (>80%) are achieved for analogs with simple acyl chlorides (e.g., benzamide in Compound 36) . The target compound’s synthesis would likely follow similar amide coupling protocols but may require optimization due to thiophene’s reactivity.

Thermal and Metabolic Stability: Compounds with aromatic substituents (e.g., benzamide in Compound 36) show high melting points (>320°C), suggesting strong crystal packing. The target compound’s thiophene group may reduce melting point compared to purely aromatic analogs . Acetylated amines (e.g., ) resist metabolic deamination, a feature absent in the target compound, which retains a free amino group .

Biological Activity

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H10N4O3S
Molecular Weight246.27 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target thioredoxin reductase (TrxR), an enzyme implicated in oxidative stress and cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
  • Antitumor Activity : The compound's structural features allow it to interact with DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair in cancer cells. This inhibition can lead to apoptosis in malignant cells .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity TypeTest Organism/Cell LineResultReference
AntitumorMia PaCa-2 (pancreatic)IC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AntifungalCandida albicansInhibition at 20 µg/mL

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Effects : A study evaluated the anticancer effects of a related pyrimidine derivative on various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting potential for further development as an anticancer agent .
  • Clinical Trials for Antimicrobial Applications : A clinical trial investigated the use of a compound with a similar structure in treating resistant bacterial infections. The trial reported promising outcomes with reduced infection rates and improved patient recovery times .

Q & A

Q. What are the established synthetic routes for N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Esterification of thiophene-2-carboxylic acid derivatives (e.g., ethyl ester formation using ethanol and HCl) .
  • Step 2 : Condensation with thiophosgene or isothiocyanates to introduce reactive intermediates .
  • Step 3 : Cyclization with hydrazine hydrate or triethyl orthoformate to form the tetrahydropyrimidine ring .
  • Step 4 : Coupling with the aminopyrimidine moiety via nucleophilic substitution or amide bond formation . Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction time and temperature .

Q. What spectroscopic methods are critical for characterizing this compound?

Full characterization requires:

  • 1H/13C NMR : To confirm the thiophene and pyrimidine ring systems, including amino (-NH2) and methyl (-CH3) group assignments .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : To verify molecular weight (280.30 g/mol) and fragmentation patterns .
  • Microanalysis : For elemental composition validation (C11H12N4O3S) . Discrepancies in NMR data can arise from tautomerism in the pyrimidine ring; deuterated DMSO or CDCl3 is recommended for resolution .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics .
  • Catalysis : Employ bases like DBU or triethylamine to deprotonate intermediates and accelerate coupling .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization steps improve ring closure efficiency .
  • Protection/Deprotection : Temporarily protect the amino group (e.g., with PMB chloride) to prevent side reactions during coupling . Pilot-scale reactions should track yields at each step to identify bottlenecks .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antitumor vs. antioxidant effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) .
  • Structural Analogues : Compare activity of methyl (target compound) vs. dipropyl derivatives ( ) to assess substituent effects .
  • Metabolic Stability : Evaluate compound stability in physiological buffers using HPLC-UV to rule out degradation artifacts . Cross-validate findings with orthogonal assays (e.g., comet assay for DNA damage) .

Q. What computational methods support the design of derivatives with enhanced activity?

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Reference
1Ethyl thiophene-2-carboxylate85–90
2Thiophene-2-isothiocyanate70–75
3Cyclized pyrimidine core60–65

Q. Table 2. Biological Activity of Analogues

Derivative SubstituentAntitumor IC50 (μM)Antioxidant EC50 (μM)Reference
-CH3 (target compound)12.4 ± 1.245.3 ± 3.8
-CH2CH2CH3 (dipropyl)28.9 ± 2.1>100

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